molecular formula C13H15N3O2 B14908566 n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide

n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B14908566
M. Wt: 245.28 g/mol
InChI Key: UCZVEDNXLBLCTI-UHFFFAOYSA-N
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Description

N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrimidine core with a sec-butyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate β-ketoester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Imidazo[1,2-a]pyrimidines: Similar heterocyclic compounds with imidazole rings fused to pyrimidine.

    Thieno[3,2-d]pyrimidines: Compounds with thiophene rings fused to pyrimidine.

Uniqueness

N-(Sec-butyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the sec-butyl group and the carboxamide functional group can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-butan-2-yl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-9(2)15-12(17)10-8-14-11-6-4-5-7-16(11)13(10)18/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

UCZVEDNXLBLCTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN=C2C=CC=CN2C1=O

Origin of Product

United States

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